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Compound of Interest

4-Chloro-3-
Compound Name:
isopropoxyphenylboronic acid

Cat. No.: B594789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)
spectral data for 4-Chloro-3-isopropoxyphenylboronic acid. Due to the limited availability of
public experimental spectra for this specific compound, this guide presents predicted *H and
13C NMR data, alongside established experimental protocols for the NMR analysis of boronic
acids. This information is intended to support researchers in the characterization and utilization
of this compound in synthetic chemistry and drug discovery.

Predicted NMR Spectral Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for 4-Chloro-3-
isopropoxyphenylboronic acid. These predictions are based on computational models and
should be used as a reference for experimental verification.

Table 1: Predicted *H NMR Spectral Data for 4-Chloro-3-isopropoxyphenylboronic acid
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Predicted Chemical

Coupling Constant

Protons . Multiplicity .
Shift (ppm) (J) in Hz

Ar-H 76-7.8 d ~8.0

Ar-H 7.3-75 dd ~8.0, ~2.0

Ar-H 71-73 d ~2.0

O-CH(CHs)2 46-4.8 septet ~6.0

B(OH)2 45-6.0 brs

O-CH(CHs)2 1.3-15 d ~6.0

Predicted in DMSO-de br s = broad singlet, d = doublet, dd = doublet of doublets, septet =

septet

Table 2: Predicted 13C NMR Spectral Data for 4-Chloro-3-isopropoxyphenylboronic acid

Carbon Atom

Predicted Chemical Shift (ppm)

C-B Not typically observed
C-O 155 - 158
C-Cl 130 - 133
Ar-C 133-136
Ar-C 120 - 123
Ar-C 115-118
O-CH(CHs)2 70-73
O-CH(CHs)2 21-23
Predicted in DMSO-de
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Experimental Protocols for NMR Spectroscopy of
Boronic Acids

Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency
to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad
signals and complex spectra. The following protocols are recommended to mitigate these
iIssues.

1. Sample Preparation:

e Solvent Selection: The choice of solvent is critical. Deuterated methanol (CDsOD) or
dimethyl sulfoxide (DMSO-de) are often preferred as they can disrupt the hydrogen bonding
networks that lead to oligomerization. Chloroform-d (CDCIs) can also be used, but may
require special care to ensure the sample is completely dry, as water can affect the
equilibrium between the boronic acid and its anhydride forms.

o Concentration: It is advisable to use dilute samples to minimize intermolecular interactions
and oligomerization.

o Additives: In some cases, the addition of a small amount of water or a Lewis base (e.g.,
pyridine-ds) can help to sharpen the signals of the B(OH)z protons and shift the equilibrium
towards the monomeric boronic acid.

2. NMR Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e 1H NMR: Standard one-dimensional tH NMR experiments are typically sufficient. The
spectral width should be set to cover the aromatic, aliphatic, and the broad B(OH)2 signals.

e 13C NMR: A standard proton-decoupled 3C NMR experiment is used. Note that the carbon
atom attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation of
the boron nucleus.

« 1B NMR: If available, 2B NMR spectroscopy can be a valuable tool for characterizing
boronic acids, as the chemical shift is sensitive to the coordination environment of the boron
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atom.[1][2]

o Temperature: Variable temperature NMR studies can be employed to investigate the
equilibrium between different species.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a boronic acid

compound.
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Workflow for NMR Analysis of Boronic Acids

Sample Preparation

Weigh Boronic Acid

;

Dissolve in Deuterated Solvent
(e.g., DMSO-d6, CD30D)

;

Transfer to NMR Tube

Data Acquisition

Spectrometer Setup
(Shimming, Tuning)

;

Acquire 1H NMR Spectrum

;

Acquire 13C NMR Spectrum

;

Acquire 11B NMR Spectrum (Optional)

Data Process#g & Analysis

Fourier Transform & Phasing |<@—

;

Integration & Peak Picking

;

Spectral Interpretation & Structure Confirmation
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Caption: General workflow for NMR sample preparation, data acquisition, and analysis of
boronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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